molecular formula C9H16O3 B2480585 Methyl cis-3-hydroxymethylcyclohexanecarboxylate CAS No. 502650-56-8

Methyl cis-3-hydroxymethylcyclohexanecarboxylate

Cat. No.: B2480585
CAS No.: 502650-56-8
M. Wt: 172.224
InChI Key: JNCPTEDQFZOIHX-SFYZADRCSA-N
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Description

Methyl cis-3-hydroxymethylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.224. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Hydrocarbon Oxidation Methyl cis-3-hydroxymethylcyclohexanecarboxylate's metabolic pathways have been studied, revealing insights into its hydroxylation and oxidation processes. For instance, studies on similar molecules like methylcyclohexane demonstrate that its metabolic processing in rabbits leads to the production of various methylcyclohexanol isomers as conjugated glucuronides. This indicates specific hydroxylase activities and possible steric hindrance effects on hydroxylation sites (Elliott, Tao, & Williams, 1965). Similarly, the metabolism of methyldecalins, which are structurally related, involves specific hydroxylase-mediated oxidations, resulting in metabolites with particular stereochemistry (Robertson & Champion, 1970).

Hydroxylation and Biochemical Transformations The molecule undergoes significant biochemical transformations, with studies on compounds like t-butylcyclohexane revealing a range of urinary metabolites, highlighting the molecule's complex metabolic processing and potential implications for renal health (Henningsen et al., 1987). This information can be crucial in understanding the pharmacokinetics and potential therapeutic applications of this compound.

Implications in Hypersensitivity Reactions and Neurological Studies Interestingly, compounds like cis-1-methyl-4-isohexylcyclohexane carboxylic acid (structurally similar to this compound) have been reported to inhibit delayed hypersensitivity reactions, suggesting potential immunomodulatory properties that could be relevant in treating certain hypersensitivity disorders (Koda et al., 1986). Additionally, the molecule's potential for influencing intracellular transport, as seen in studies involving cis-2-Hydroxy-2-phenyl-cyclohexanecarboxilic acid, further underscores its relevance in metabolic and cellular studies, especially concerning fatty liver conditions induced by substances like ethanol (Gambella et al., 1978).

Future Directions

The future directions for “Methyl cis-3-hydroxymethylcyclohexanecarboxylate” are not clear from the search results. It’s currently available for purchase for research and development purposes , suggesting that it could be used in various chemical research projects. Further studies are needed to explore its potential applications.

Properties

IUPAC Name

methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPTEDQFZOIHX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of 3-(methoxycarbonyl)cyclohexanecarboxylic acid (1.25 g, 6.71 mmol) in THF (20 mL) was added BH3.Me2S (0.7 mL, 7.38 mmol). The resulting mixture was stirred at −78° C. to room temperature overnight. The reaction mixture was quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, and evaporated. The residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give methyl 3-(hydroxymethyl)cyclo-hexanecarboxylate as a colorless oil (845 mg, yield; 73%). To a solution of methyl 3-(hydroxymethyl)cyclohexanecarboxylate (840 mg, 4.88 mmol) in Et3N (4.4 mL, 32 mmol) and DMSO (10 mL) was added sulfur trioxide-pyridine complex (2.56 g, 16.1 mmol). The mixture was stirred at room temperature for 1 hr. The reaction mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over Na2SO4, filtered and evaporated. The residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give methyl 3-formylcyclohexanecarboxylate as a pale yellow oil (795 mg, yield; 96%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two

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